Hippuric acid, 5-amino-2-(octyloxy)-, hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hippuric acid, 5-amino-2-(octyloxy)-, hydrochloride typically involves the reaction of hippuric acid with 5-amino-2-(octyloxy)benzoic acid in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced techniques such as crystallization and purification to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Hippuric acid, 5-amino-2-(octyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Hippuric acid, 5-amino-2-(octyloxy)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Hippuric acid, 5-amino-2-(octyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hippuric acid, 5-amino-2-(octyloxy)-, hydrochloride include:
- Hippuric acid derivatives with different substituents.
- Aminobenzoic acid derivatives with varying alkoxy groups .
Uniqueness
What sets this compound apart is its unique combination of the hippuric acid backbone with the 5-amino-2-(octyloxy) substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
13738-14-2 |
---|---|
Molecular Formula |
C17H27ClN2O4 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[(5-amino-2-octoxybenzoyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-3-4-5-6-7-10-23-15-9-8-13(18)11-14(15)17(22)19-12-16(20)21;/h8-9,11H,2-7,10,12,18H2,1H3,(H,19,22)(H,20,21);1H |
InChI Key |
HNIDGFAAGSTXID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)[NH3+])C(=O)NCC(=O)O.[Cl-] |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NCC(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hippuric acid, 5-amino-2-(octyloxy)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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